Quantifying Vigabatrin's Differentiated Efficacy in Infantile Spasms (IS) vs. ACTH
In a randomized, prospective study directly comparing vigabatrin (VGB) and adrenocorticotrophic hormone (ACTH) as first-line therapy for infantile spasms, the drugs demonstrated differential efficacy depending on the underlying etiology [1]. In patients with infantile spasms due to tuberous sclerosis or cerebral malformations, VGB was more effective than ACTH. Conversely, ACTH proved more effective in cases with a perinatal hypoxic/ischemic injury. This etiological selectivity is a key differentiator for procuring VGB for targeted research or clinical application in IS associated with specific pathologies [1].
| Evidence Dimension | Cessation of Spasms by Etiology |
|---|---|
| Target Compound Data | Vigabatrin: More effective in cerebral malformations/tuberous sclerosis. Overall response 48% (11/23 patients). |
| Comparator Or Baseline | ACTH: More effective in perinatal hypoxic/ischemic injury. Overall response 74% (14/19 patients). |
| Quantified Difference | Efficacy is etiology-dependent; VGB superior for specific subgroups (e.g., tuberous sclerosis). |
| Conditions | Randomized prospective trial; 42 infants aged 2-9 months with newly diagnosed infantile spasms. VGB dose: 100–150 mg/kg/day; ACTH dose: 10 IU/day. |
Why This Matters
This direct comparative evidence defines a specific, high-value procurement scenario: vigabatrin is the rational first-line choice for research or treatment of infantile spasms with a known or suspected etiology of tuberous sclerosis, where alternative agents show inferior efficacy.
- [1] Elterman, R. D., et al. (2010). Vigabatrin versus ACTH as first-line treatment for infantile spasms: a randomized, prospective study. Epilepsia, 51(10), 2102-2111. View Source
